N-Methyl-1-(1-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
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Overview
Description
N-Methyl-1-(1-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C7H9F3N2. It is a fluorinated amine derivative, which makes it a valuable building block in various chemical syntheses. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it useful in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(1-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1-(trifluoromethyl)-1H-pyrazole with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(1-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium azide, sodium methoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azide or methoxy derivatives.
Scientific Research Applications
N-Methyl-1-(1-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of N-Methyl-1-(1-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(3-(trifluoromethyl)phenyl)methanamine
- N-Methyl-1-(tetrahydro-3-furanyl)methanamine
- N-Methyl-1-(3-methyloxetan-3-yl)methanamine
Uniqueness
N-Methyl-1-(1-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is unique due to the presence of the trifluoromethyl group attached to the pyrazole ring. This structural feature imparts distinct chemical and biological properties, such as increased stability and enhanced biological activity, compared to other similar compounds.
Properties
Molecular Formula |
C6H8F3N3 |
---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
N-methyl-1-[1-(trifluoromethyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C6H8F3N3/c1-10-2-5-3-11-12(4-5)6(7,8)9/h3-4,10H,2H2,1H3 |
InChI Key |
DHBWEPZTDZCETC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN(N=C1)C(F)(F)F |
Origin of Product |
United States |
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